molecular formula C10H13ClO3 B13171939 (1S)-2-chloro-1-(2,4-dimethoxyphenyl)ethanol

(1S)-2-chloro-1-(2,4-dimethoxyphenyl)ethanol

Cat. No.: B13171939
M. Wt: 216.66 g/mol
InChI Key: NNDCBRUQYORDEH-SECBINFHSA-N
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Description

(1S)-2-Chloro-1-(2,4-dimethoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C10H13ClO3. This compound is characterized by the presence of a chloro group, two methoxy groups, and a hydroxyl group attached to a phenyl ring. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-Chloro-1-(2,4-dimethoxyphenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 2,4-dimethoxybenzaldehyde.

    Grignard Reaction: The aldehyde is subjected to a Grignard reaction with a suitable Grignard reagent, such as methylmagnesium chloride, to form the corresponding alcohol.

    Chlorination: The resulting alcohol is then chlorinated using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chloro group at the desired position.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-Chloro-1-(2,4-dimethoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-chloro-1-(2,4-dimethoxyphenyl)ethanone.

    Reduction: Formation of 2-chloro-1-(2,4-dimethoxyphenyl)ethane.

    Substitution: Formation of 2-amino-1-(2,4-dimethoxyphenyl)ethanol or 2-thio-1-(2,4-dimethoxyphenyl)ethanol.

Scientific Research Applications

(1S)-2-Chloro-1-(2,4-dimethoxyphenyl)ethan-1-ol has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (1S)-2-Chloro-1-(2,4-dimethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(2,4-Dimethoxyphenyl)ethan-1-ol: Lacks the chloro group, which may affect its reactivity and biological activity.

    2-(3,4-Dimethoxyphenyl)ethanol: Similar structure but with different substitution patterns on the phenyl ring.

    (1S)-1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-ol: Similar but with the chloro group at a different position.

Uniqueness

The presence of the chloro group at the specific position in (1S)-2-Chloro-1-(2,4-dimethoxyphenyl)ethan-1-ol imparts unique chemical and biological properties. This structural feature can influence its reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H13ClO3

Molecular Weight

216.66 g/mol

IUPAC Name

(1S)-2-chloro-1-(2,4-dimethoxyphenyl)ethanol

InChI

InChI=1S/C10H13ClO3/c1-13-7-3-4-8(9(12)6-11)10(5-7)14-2/h3-5,9,12H,6H2,1-2H3/t9-/m1/s1

InChI Key

NNDCBRUQYORDEH-SECBINFHSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)[C@@H](CCl)O)OC

Canonical SMILES

COC1=CC(=C(C=C1)C(CCl)O)OC

Origin of Product

United States

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